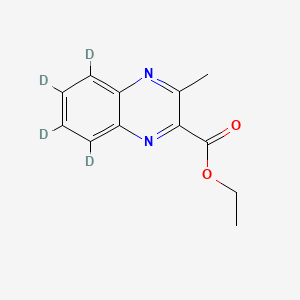
Ethyl 3-methyl-2-quinoxalinecarboxylate-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methyl-2-quinoxalinecarboxylate-d4 is a deuterated derivative of ethyl 3-methyl-2-quinoxalinecarboxylate. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. The deuterium labeling (d4) makes it especially useful in studies involving mass spectrometry and other analytical techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-2-quinoxalinecarboxylate-d4 typically involves the deuteration of ethyl 3-methyl-2-quinoxalinecarboxylate. The process generally includes the following steps:
Starting Material: Ethyl 3-methyl-2-quinoxalinecarboxylate.
Purification: The final product is purified using techniques like chromatography to ensure the desired level of deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product purification.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-methyl-2-quinoxalinecarboxylate-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
Ethyl 3-methyl-2-quinoxalinecarboxylate-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of related compounds.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 3-methyl-2-quinoxalinecarboxylate-d4 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence its metabolic stability and interaction with enzymes, making it a valuable tool in studying biochemical pathways. The exact pathways and targets depend on the specific application and experimental conditions.
Comparación Con Compuestos Similares
Ethyl 3-methyl-2-quinoxalinecarboxylate-d4 can be compared with other similar compounds such as:
Ethyl 3-methyl-2-quinoxalinecarboxylate: The non-deuterated version, which is less useful in mass spectrometry due to the lack of deuterium labeling.
3-methylquinoxaline-2-carboxylic acid: A related compound with different functional groups, affecting its chemical reactivity and applications.
Quinoxaline derivatives: A broad class of compounds with varying substituents that influence their chemical and biological properties.
This compound stands out due to its deuterium labeling, which enhances its utility in analytical and research applications.
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
ethyl 5,6,7,8-tetradeuterio-3-methylquinoxaline-2-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-3-16-12(15)11-8(2)13-9-6-4-5-7-10(9)14-11/h4-7H,3H2,1-2H3/i4D,5D,6D,7D |
Clave InChI |
IRZHLIWGVQPMHU-UGWFXTGHSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])N=C(C(=N2)C(=O)OCC)C)[2H])[2H] |
SMILES canónico |
CCOC(=O)C1=NC2=CC=CC=C2N=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


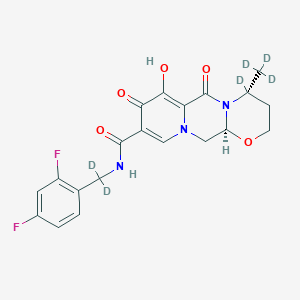
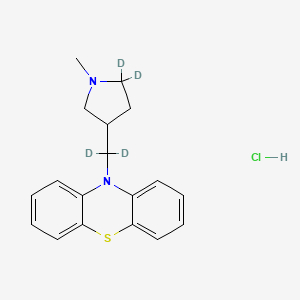
![5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15144420.png)
![cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr]](/img/structure/B15144428.png)
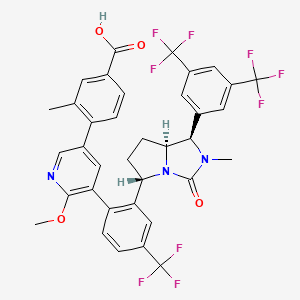
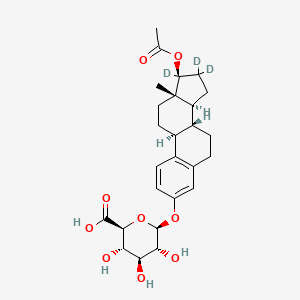
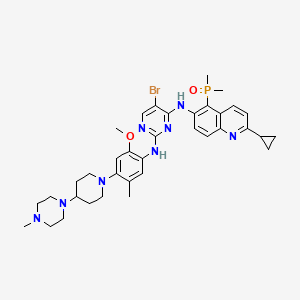

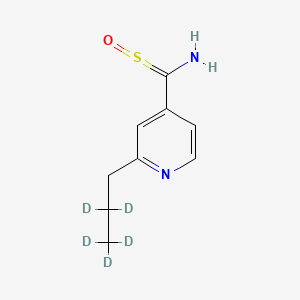
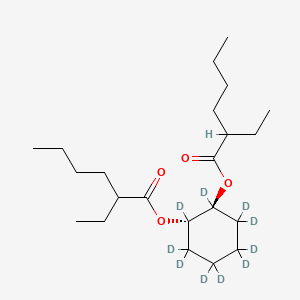
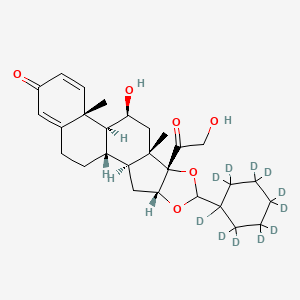
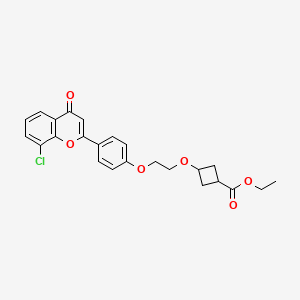
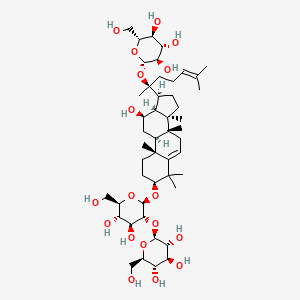
![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)
